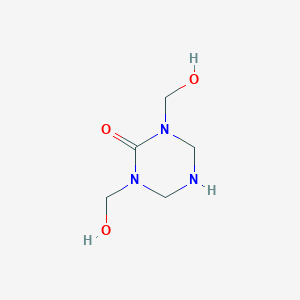
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one is an organic compound known for its unique chemical structure and properties It is a triazine derivative with two hydroxymethyl groups attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one typically involves the reaction of formaldehyde with a triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and continuous processing techniques. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures the efficient and consistent production of the compound. The industrial process also includes purification steps, such as crystallization and filtration, to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form different triazine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound include various triazine derivatives with different functional groups. These products have diverse applications in chemical synthesis and material science.
科学的研究の応用
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The triazine ring can also participate in various chemical reactions, modulating the activity of enzymes and receptors.
類似化合物との比較
Similar Compounds
Similar compounds to 1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one include other triazine derivatives, such as:
Melamine: A triazine compound with three amino groups, used in the production of resins and plastics.
Cyanuric acid: A triazine derivative with three hydroxyl groups, used in water treatment and as a stabilizer for chlorine.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of hydroxymethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
19708-68-0 |
|---|---|
分子式 |
C5H11N3O3 |
分子量 |
161.16 g/mol |
IUPAC名 |
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C5H11N3O3/c9-3-7-1-6-2-8(4-10)5(7)11/h6,9-10H,1-4H2 |
InChIキー |
PEFFWBKKAGDQJR-UHFFFAOYSA-N |
SMILES |
C1NCN(C(=O)N1CO)CO |
正規SMILES |
C1NCN(C(=O)N1CO)CO |
Key on ui other cas no. |
19708-68-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















